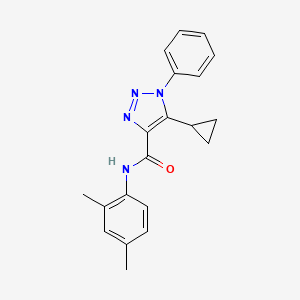
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide, also known as PHZ-106, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. PHZ-106 belongs to the class of imidazole-based compounds and has been shown to possess potent anti-cancer properties.
Mécanisme D'action
The mechanism of action of N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide is not fully understood, but it has been shown to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice, indicating its potential as a cancer therapy. However, further studies are needed to determine its toxicity and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro and in vivo studies. However, its synthesis is complex and requires several steps, making it difficult to produce in large quantities. Additionally, further studies are needed to determine its toxicity and efficacy in humans.
Orientations Futures
There are several future directions for N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide research. One potential application is in combination therapy with other anti-cancer drugs to enhance their efficacy. N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide may also have applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Further studies are needed to determine its toxicity and efficacy in humans and to optimize its synthesis for large-scale production.
Méthodes De Synthèse
The synthesis of N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide involves a multi-step process that starts with the reaction between 2-aminonicotinic acid and acetylacetone to form 1-(2-pyridyl)-3-phenyl-2-propen-1-one. This intermediate is then reacted with 4-methylbenzoyl chloride and hydrazine hydrate to form N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide.
Applications De Recherche Scientifique
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to possess potent anti-cancer properties and has been tested against various cancer cell lines, including breast, lung, and colon cancer. N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-12-6-8-14(9-7-12)17(24)21-22-18(25)15-10-23(11-19-15)16-5-3-4-13(2)20-16/h3-11H,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOWIBCHCYBRDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylbenzoyl)-1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-({7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1,8-naphthyridin-4-yl}amino)benzoate](/img/structure/B2394320.png)


![1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2394324.png)

![2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2394328.png)
![2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2394330.png)
![1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one](/img/structure/B2394331.png)

![[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394333.png)
![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2394334.png)

![5-Bromo-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2394336.png)
![2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2394342.png)